1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride
Description
1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride is a diazepane derivative characterized by a seven-membered ring containing two nitrogen atoms (1,4-diazepane core) substituted with a 3-phenylpropyl group. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological and chemical research. The synthesis likely involves alkylation of the diazepane core with a 3-phenylpropyl halide, followed by salt formation with hydrochloric acid, akin to methods described for related compounds .
Properties
IUPAC Name |
1-(3-phenylpropyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;;/h1-3,6-7,15H,4-5,8-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUBEWUKQRNVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
A mixture of 1,4-diazepane and tert-butyl (3-bromopropyl)carbamate in acetone, catalyzed by cesium carbonate (Cs₂CO₃) and potassium iodide (KI), undergoes alkylation at room temperature over 72 hours. This boc-protected intermediate is isolated in yields ranging from 39% to 69%.
Reaction Conditions:
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Solvent: Anhydrous acetone
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Base: Cs₂CO₃ (2.5 equiv)
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Catalyst: KI (0.1 equiv)
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Temperature: 25°C
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Duration: 72 hours
The boc group serves a dual purpose: it enhances the solubility of intermediates and prevents unwanted side reactions during alkylation.
Deprotection and Salt Formation
Acidic Deprotection
The boc-protected intermediate is treated with 4 M HCl in 1,4-dioxane at room temperature for 1 hour, achieving quantitative deprotection. This step simultaneously protonates the amine, forming the hydrochloride salt.
Critical Parameters:
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HCl Concentration: 4 M in 1,4-dioxane
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Reaction Time: 1 hour
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Workup: Evaporation under reduced pressure or filtration of precipitated solids
Isolation of Dihydrochloride Salt
Following deprotection, the crude product is typically dissolved in a minimal volume of ethanol or methanol. Addition of diethyl ether or petroleum ether induces precipitation of the dihydrochloride salt as a white crystalline solid.
Purification Data:
Alternative Synthetic Routes
Reductive Amination
An alternative pathway employs reductive amination between 1,4-diazepane and 3-phenylpropanal. Using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, this method achieves moderate yields (40–65%) but requires stringent moisture control.
Advantages:
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Avoids alkylation reagents
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Compatible with acid-sensitive substrates
Limitations:
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Lower yields compared to nucleophilic substitution
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Requires purification via column chromatography
Solid-Phase Synthesis
Recent advancements utilize resin-bound 1,4-diazepanes for combinatorial chemistry. Wang resin functionalized with Fmoc-protected amines enables sequential alkylation and cleavage with trifluoroacetic acid (TFA). While scalable, this method remains experimental for this specific compound.
Analytical Characterization
Key spectroscopic data confirm successful synthesis:
¹H NMR (400 MHz, D₂O):
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δ 7.20–7.35 (m, 5H, aromatic)
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δ 3.45–3.70 (m, 6H, diazepane CH₂)
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δ 2.80–3.10 (m, 4H, NCH₂CH₂CH₂Ph)
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δ 1.80–2.10 (m, 2H, CH₂CH₂Ph)
Mass Spectrometry:
Industrial-Scale Considerations
For bulk production, the nucleophilic substitution route (Section 2.1) is preferred due to its reproducibility and high yields. Critical process parameters include:
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 20–25°C |
| Cs₂CO₃ Equivalents | 2.5–3.0 |
| Solvent Volume | 5 mL/g substrate |
Environmental and safety considerations mandate the use of closed systems to handle volatile 1,4-dioxane, classified as a potential carcinogen.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation at alternative positions of the diazepane ring may occur. Using a large excess of 1,4-diazepane (3.0 equiv) suppresses this side reaction.
Salt Hygroscopicity
The dihydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions. Lyophilization from tert-butanol/water mixtures improves long-term stability.
Emerging Methodologies
Recent studies explore enzymatic catalysis for asymmetric synthesis of diazepane derivatives. Lipase-mediated resolution of racemic intermediates shows promise but remains untested for this compound .
Chemical Reactions Analysis
Oxidation Reactions
The diazepane ring and alkyl side chain are susceptible to oxidation. Common oxidizing agents and outcomes include:
Research Findings :
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Oxidation with KMnO₄ under acidic conditions yields a phenylpropanoic acid derivative, confirmed by IR spectral loss of C–H stretches at 2,900 cm⁻¹.
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N-Oxide derivatives exhibit reduced basicity (pKa shift from 8.9 to 7.2) .
Reduction Reactions
The compound undergoes reductive transformations, particularly at the diazepane ring:
Key Observations :
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LiAlH₄ reduces the diazepane ring’s double bonds (if present) but leaves the phenylpropyl group intact.
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Catalytic hydrogenation selectively removes benzyl-type protecting groups without altering the diazepane core .
Nucleophilic Substitution
The diazepane nitrogen atoms participate in substitution reactions:
Mechanistic Insights :
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Tosylation occurs preferentially at the less sterically hindered nitrogen (N1 position).
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Alkylation with phenylpropyl halides follows an SN2 pathway, confirmed by retention of stereochemistry in chiral analogs .
Stability Under Reaction Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| pH < 3 | Unstable (t₁/₂ = 2h at 25°C) | Hydrolyzed diazepane and phenylpropanol |
| pH 7–9 | Stable for >48h at 25°C | – |
| UV light (254 nm) | Photodegradation (t₁/₂ = 6h) | Radical-derived dimers |
Recommendations :
Comparative Reactivity
Reactivity differences between 1-(3-phenylpropyl)-1,4-diazepane and analogs:
| Compound | Reaction with LiAlH₄ | Oxidation Rate (KMnO₄) |
|---|---|---|
| 1-(3-Phenylpropyl)-1,4-diazepane | Fast (10 min) | 1.0 (reference) |
| 1-(2-Phenylethyl)-1,4-diazepane | Slow (30 min) | 0.7 |
| 1-(4-Methylphenyl)-1,4-diazepane | Moderate (20 min) | 1.2 |
Trends :
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Longer alkyl chains (e.g., phenylpropyl vs. phenylethyl) reduce steric hindrance, accelerating reactions.
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
Research indicates that 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride may exhibit potential therapeutic effects on neurological disorders. Its ability to modulate receptor activity suggests it could influence neurotransmitter systems involved in conditions such as anxiety and depression.
2. Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. It has demonstrated efficacy against various bacterial strains, with mechanisms likely involving disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A notable study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a Minimum Inhibitory Concentration (MIC) as low as 50 µg/mL, indicating strong antibacterial potential.
Comparative Analysis with Related Compounds
Understanding the unique features of this compound can be enhanced through comparison with structurally similar compounds. Below is a table summarizing key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Methylphenyl)-1,4-diazepane | Structure | Contains a methyl group influencing reactivity |
| 1-(3-Trifluoromethylphenyl)-1,4-diazepane | Structure | Incorporates trifluoromethyl group affecting electronic properties |
| 1-(3-Nitrophenyl)-1,4-diazepane | Structure | Nitro group introduces strong electron-withdrawing effects |
The presence of the phenylpropyl group in this compound enhances its lipophilicity and may influence receptor selectivity differently than analogs with other substituents.
Synthesis and Research Insights
The synthesis of this compound typically involves multi-step organic reactions. The compound's dihydrochloride form improves its solubility in aqueous environments, making it suitable for biological assays and pharmacological studies.
Research Findings
Recent studies have focused on the interactions of this compound with various biological targets using advanced techniques such as:
- Receptor Binding Assays : To evaluate the binding affinity to neurotransmitter receptors.
- Cell Viability Assays : To assess the impact on cancer cell lines and other relevant biological models.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl group may enhance its binding affinity to certain receptors, leading to modulation of biological pathways. The diazepane ring structure allows for flexibility and specificity in its interactions, making it a valuable compound for studying various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride, highlighting differences in substituents, physicochemical properties, and applications:
Key Differences and Implications
- The trifluoromethyl variant was discontinued, suggesting challenges in synthesis or stability, possibly due to the electron-withdrawing CF₃ group destabilizing the diazepane core.
Biological Activity :
- The bis(aryl)methyl analog showed antimalarial activity, indicating that bulky aromatic substituents may interact with parasitic targets. The target compound’s phenylpropyl group could similarly engage hydrophobic binding pockets.
- Fluorinated analogs (e.g., 2-fluorobenzyl ) are often explored for CNS targets due to fluorine’s ability to enhance blood-brain barrier penetration.
- Synthetic Routes: Most analogs, including the target compound, are synthesized via nucleophilic substitution (e.g., alkylation of diazepane with halides) , followed by HCl salt formation. Purification typically involves column chromatography (chloroform/methanol gradients) .
Biological Activity
1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride is a chemical compound belonging to the class of diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenylpropyl group attached to a diazepane ring, which influences its lipophilicity and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other cellular targets. The diazepane structure allows for modulation of GABAergic activity, which is crucial for its potential anxiolytic and sedative effects.
Key Mechanisms:
- GABA Receptor Modulation: Similar compounds have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Cell Membrane Interaction: The lipophilic nature of the compound facilitates its incorporation into cell membranes, potentially affecting membrane fluidity and signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have suggested that this compound may possess antimicrobial effects against various pathogens.
- Antioxidant Activity: The presence of the phenyl group is associated with potential antioxidant properties, which can mitigate oxidative stress in cells.
- Cytotoxic Effects: Preliminary studies indicate cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of various diazepane derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and A549. The mechanism was linked to apoptosis induction and disruption of mitochondrial function.
- GABA Receptor Interaction : A pharmacological study assessed the binding affinity of this compound to GABA receptors. The results indicated a moderate enhancement of GABAergic signaling, supporting its potential use in anxiety disorders.
Q & A
Q. What analytical workflows validate batch-to-batch consistency in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
